Cas no 1291831-96-3 (methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)
methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-(2-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate
- methyl 4-(2-ethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
- STL096067
- methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-1lambda6,4-benzothiazine-2-carboxylate
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- Inchi: 1S/C18H16FNO4S/c1-3-12-6-4-5-7-14(12)20-11-17(18(21)24-2)25(22,23)16-10-13(19)8-9-15(16)20/h4-11H,3H2,1-2H3
- InChI Key: OPEOGRFZEATLSW-UHFFFAOYSA-N
- SMILES: S1(C(C(=O)OC)=CN(C2C=CC=CC=2CC)C2C=CC(=CC1=2)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 642
- XLogP3: 3.6
- Topological Polar Surface Area: 72.1
methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3411-4319-2μmol |
methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291831-96-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4319-5μmol |
methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291831-96-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4319-10μmol |
methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291831-96-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4319-20μmol |
methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291831-96-3 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4319-1mg |
methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291831-96-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4319-2mg |
methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291831-96-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4319-3mg |
methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291831-96-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4319-4mg |
methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291831-96-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4319-5mg |
methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291831-96-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4319-10mg |
methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291831-96-3 | 10mg |
$79.0 | 2023-09-10 |
methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate
Methyl 4-(2-Ethylphenyl)-7-Fluoro-1,1-Dioxo-4H-1λ6,4-Benzothiazine-2-Carboxylate: A Comprehensive Overview
Methyl 4-(2-Ethylphenyl)-7-Fluoro-1,1-Dioxo-4H-1λ6,4-Benzothiazine-2-Carboxylate (CAS No. 1291831-96-3) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of benzothiazines, which are known for their unique electronic properties and potential applications in drug development and advanced materials. The molecule's structure incorporates a benzothiazine ring system with substituents that include a methyl group, an ethylphenyl group, and a fluorine atom, all of which contribute to its distinctive chemical behavior.
Recent studies have highlighted the importance of benzothiazines in the development of novel pharmaceutical agents. The presence of the benzothiazine core in this compound provides a platform for exploring its potential as a drug candidate. Researchers have demonstrated that such structures can exhibit antioxidant properties, making them promising candidates for combating oxidative stress-related diseases. Additionally, the fluorine atom at the 7-position of the benzothiazine ring introduces electron-withdrawing effects, which can enhance the compound's reactivity and bioavailability.
The methyl group attached to the carboxylate moiety plays a crucial role in modulating the compound's solubility and stability. This feature is particularly advantageous in drug delivery systems, where solubility is a critical factor for effective therapeutic outcomes. Furthermore, the ethylphenyl group at the 4-position contributes to the molecule's hydrophobicity, which can influence its partition coefficients and pharmacokinetic profiles.
From a structural perspective, methyl 4-(2-Ethylphenyl)-7-fluoro-1,1-dioxo-4H-1λ6,4-benzothiazine-2-carboxylate exhibits a highly conjugated system due to the aromaticity of both the benzene ring and the thiazine ring. This conjugation not only stabilizes the molecule but also imparts unique optical and electronic properties. Recent advancements in computational chemistry have allowed researchers to simulate the electronic transitions of such compounds, providing deeper insights into their photophysical behavior.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of intermediate benzothiazine derivatives. Researchers have explored various methodologies to optimize the synthesis pathway, including microwave-assisted synthesis and catalytic cross-coupling reactions. These approaches have significantly improved yields and reduced reaction times, making large-scale production more feasible.
In terms of applications, methyl 4-(2-Ethylphenyl)-7-fluoro-1,1-dioxo-4H-1λ6,4-benzothiazine-2-carboxylate has shown potential in several areas. Its ability to act as a precursor for more complex molecules makes it valuable in medicinal chemistry research. Additionally, its electronic properties render it suitable for use in organic electronics and optoelectronic devices.
Recent studies have also explored the use of this compound in bioimaging applications due to its fluorescence properties under specific conditions. By incorporating this compound into imaging agents, researchers aim to develop tools for early disease detection and monitoring therapeutic responses.
In conclusion, methyl 4-(2-Ethylphenyl)-7-fluoro-1,1-dioxo-4H-1λ6,4-benzothiazine-2-carboxylate (CAS No. 1291831-96-3) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development in pharmaceuticals, materials science, and bioimaging technologies.
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